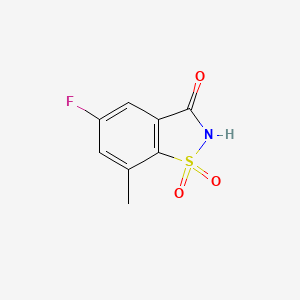

5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Description

Properties

IUPAC Name |

5-fluoro-7-methyl-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3S/c1-4-2-5(9)3-6-7(4)14(12,13)10-8(6)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVWSACHVSYRPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1S(=O)(=O)NC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and methyl acetoacetate.

Cyclization: The key step involves the cyclization of the intermediate to form the benzothiazole ring. This is usually achieved through a condensation reaction under acidic or basic conditions.

Oxidation: The final step involves the oxidation of the intermediate to introduce the sulfone group, resulting in the formation of 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the sulfone group.

Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and is characterized by a benzothiazole core structure. Its unique properties stem from the presence of a fluorine atom and a methyl group, which influence its reactivity and biological interactions.

Biological Applications

1. Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit notable antimicrobial properties. The compound 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has been synthesized and tested for its efficacy against a range of bacterial strains. Studies have shown that derivatives of benzothiazole can outperform standard antibiotics in inhibiting the growth of various Gram-positive and Gram-negative bacteria. For instance, one study reported that certain thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 46.9 μg/mL against specific bacterial strains .

2. Anticonvulsant Properties

Another area of exploration is the anticonvulsant activity of thiazole-based compounds. The structure of 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione positions it as a potential candidate for developing new anticonvulsant medications. Analogues have been synthesized that show promising results in animal models for seizure protection .

3. Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives in combating tuberculosis. Compounds similar to 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione have shown moderate to good activity against Mycobacterium tuberculosis in vitro and in vivo . This positions them as candidates for further development in anti-tubercular therapy.

Synthesis Methodologies

The synthesis of 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves multi-step organic reactions that can include cyclization and functionalization processes. Various synthetic routes have been explored to optimize yield and purity while minimizing environmental impact.

Case Studies

Case Study 1: Antimicrobial Efficacy

A research team synthesized a series of benzothiazole derivatives including 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione and evaluated their antibacterial activities against Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial effects with an MIC value lower than that of conventional antibiotics like ampicillin .

Case Study 2: Anticonvulsant Activity Assessment

In a controlled study assessing anticonvulsant properties using animal models, compounds including 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione were administered to evaluate their protective effects against induced seizures. The results showed a high protection index compared to existing treatments .

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the benzothiazole ring provides a stable scaffold for binding to enzymes and receptors. The sulfone group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Benzothiazole and Benzotriazole Derivatives

- 5-Amino-2-benzyl-2,3-dihydro-1λ⁶,2-benzotriazole-1,1,3-trione (from ): Structural Differences: Replaces the fluorine and methyl groups with an amino substituent and a benzyl group.

- Thiazolo[4,5-d]pyrimidine derivatives (from ):

Fluorinated Benzimidazoles

Trione-Containing Heterocycles

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Efficiency : Microwave-assisted methods (as in ) often yield higher purity and faster reaction times compared to conventional heating, suggesting that similar approaches could optimize the target compound’s synthesis .

- Fluorine Effects : The 5-fluoro substitution in both the target compound and ’s benzimidazole likely enhances metabolic stability and lipophilicity, critical for pharmacokinetics .

- Trione Reactivity : The trione group in the target compound may act as a strong electron-withdrawing group, influencing its reactivity in nucleophilic substitutions or metal coordination, analogous to oxadiazole triones .

Biological Activity

5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can be represented by the following molecular formula:

- Molecular Formula : C₈H₆FNO₃S

- Molar Mass : 215.2 g/mol

- CAS Number : 1384428-65-2

| Property | Value |

|---|---|

| Appearance | White to off-white powder |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit notable antimicrobial properties. In a study focusing on various benzothiazole compounds, including derivatives similar to 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione, it was found that these compounds possess significant antibacterial and antifungal activities. The mechanism is thought to involve the inhibition of nucleic acid synthesis and disruption of cell membrane integrity .

Antiviral Activity

Benzothiazole derivatives have been explored for their antiviral properties, particularly against viruses such as hepatitis C. The NS5B polymerase of HCV is a key target for drug development. Compounds structurally related to 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione have shown promising activity in inhibiting this enzyme, suggesting potential as therapeutic agents against HCV infection .

Cytotoxicity and Cancer Research

Studies have also investigated the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This suggests that 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione may have potential applications in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Antiviral Screening

A screening of several benzothiazole derivatives for antiviral activity against HCV revealed that compounds similar to 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione inhibited NS5B polymerase with IC50 values indicating potent activity. This positions the compound as a candidate for further development in antiviral therapy .

Q & A

Q. What are effective synthetic strategies for 5-fluoro-7-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione and its analogs?

Answer: The synthesis of benzothiazole derivatives typically involves cyclization reactions or functionalization of pre-existing benzothiazole scaffolds. For fluorinated analogs like the target compound, Vilsmeier-Haack formylation (using DMF/POCl₃) is a critical step to introduce aldehyde groups, as demonstrated in the synthesis of 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde . Key steps include:

- Halogenation : Fluorine introduction via electrophilic substitution or using fluorinated reagents.

- Cyclization : Formation of the benzothiazole core using thioureas or thioamides under acidic conditions.

- Purification : Column chromatography or recrystallization to isolate high-purity crystals for structural validation .

Q. How can the structural integrity of this compound be validated experimentally?

Answer: Structural validation requires a combination of:

- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and intermolecular interactions (e.g., π–π stacking, C–H···π interactions) .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks.

- FT-IR : Identifies functional groups (e.g., trione groups at ~1700 cm⁻¹).

- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N/S content .

Advanced Research Questions

Q. How can molecular docking studies guide the design of benzothiazole derivatives for kinase inhibition?

Answer: Docking studies against targets like EGFR (PDB ID: 3W32) involve:

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with ATP-binding site residues, hydrophobic contacts with fluorinated/methyl groups) .

- Binding affinity calculations : Use software like AutoDock Vina to predict ΔG values.

- Validation : Compare docking poses with co-crystallized inhibitors (e.g., tyrosine kinase inhibitors) to assess steric and electronic complementarity .

Q. What methodologies resolve contradictions in reported biological activities of fluorinated benzothiazoles?

Answer: Discrepancies in IC₅₀ values or mechanism-of-action data can arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity).

- Structural nuances : Fluorine position (e.g., 5- vs. 6-fluoro) impacts electronic effects and target binding. For example, fluorinated benzothiazoles with 5-fluoro substitution show enhanced anti-tumor activity (IC₅₀ = 44 nM in MCF-7 cells) .

- Cellular context : Screen across multiple cell lines (e.g., SW480 colon cancer vs. MCF-7 breast cancer) to assess selectivity .

Q. How can hybrid benzothiazole-triazole derivatives improve pharmacokinetic properties?

Answer: Hybridization strategies enhance solubility, bioavailability, and target engagement:

- Linker optimization : 1,2,3-triazole linkers improve metabolic stability via click chemistry-derived scaffolds .

- LogP modulation : Introduce polar groups (e.g., carbaldehyde, acetamide) to balance lipophilicity.

- In vitro ADMET profiling : Assess plasma protein binding, CYP450 inhibition, and hepatotoxicity early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.